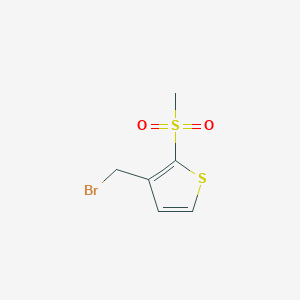

3-(Bromomethyl)-2-methanesulfonylthiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .

Molecular Structure Analysis

The molecular structure of bromomethyl compounds generally consists of a carbon backbone with a bromomethyl group attached. The bromine atom is electronegative, which makes the carbon-bromine bond polar .Chemical Reactions Analysis

Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can undergo various reactions such as substitution reactions, elimination reactions, and coupling reactions .Physical And Chemical Properties Analysis

Bromomethyl compounds are typically colorless and have a chloroform-like odor. They have a relatively high density and are usually liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Electronics

3-(Bromomethyl)-2-(methylsulfonyl)thiophene: is utilized in the synthesis of side-chain thiophene-containing polymers . These polymers are significant in organic electronics due to their tunable properties and potential in applications like organic photovoltaics and field-effect transistors. The compound’s role in polymer synthesis is crucial for developing novel electroactive materials with desired electronic properties.

Photovoltaic Materials

The compound serves as a building block in conjugated polymers and small molecules for organic photovoltaic applications . Its incorporation into materials like thiophene–vinylene–thiophene (TVT) units enhances optical absorption, molecular aggregation, and charge mobility, which are essential for achieving high power conversion efficiency in solar cells.

Emissive Applications

In the field of emissive applications, 3-(Bromomethyl)-2-(methylsulfonyl)thiophene contributes to the development of fluorescent thiophene-based materials . These materials are explored for their potential as fluorescent biomarkers and components in organic light-emitting diodes (OLEDs), where high emission quantum yields are desirable.

Medicinal Chemistry

Thiophene derivatives, including 3-(Bromomethyl)-2-(methylsulfonyl)thiophene , are explored for their fluorescent properties in medicinal chemistry . They can be used as fluorescent probes or markers in biological systems, aiding in the visualization and study of various biological processes.

Material Science

This compound plays a role in material science, particularly in the synthesis of thiophene-fused polyaromatics . These materials exhibit properties like columnar liquid crystal phases, fluorescence, and electrochemical activity, making them suitable for use in organic electronics and optical devices.

Environmental Science

In environmental science, thiophene-based materials, including those derived from 3-(Bromomethyl)-2-(methylsulfonyl)thiophene , are used as photocatalysts . They facilitate the synthesis of environmentally benign compounds and support green chemistry initiatives by providing efficient and recyclable catalytic systems.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(bromomethyl)-2-methylsulfonylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCFANBKLWARQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CS1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2-(methylsulfonyl)thiophene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)

![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)